molecular formula C59H84N16O12 B598216 (D-Leu7)-leuprolide CAS No. 112710-58-4

(D-Leu7)-leuprolide

カタログ番号: B598216
CAS番号: 112710-58-4
分子量: 1209.421
InChIキー: GFIJNRVAKGFPGQ-BPBJJFQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(D-Leu7)-leuprolide is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer. This compound is designed to mimic the natural hormone but with modifications that enhance its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-Leu7)-leuprolide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring consistency and efficiency. The final product is then subjected to rigorous quality control measures to ensure purity and potency.

化学反応の分析

Types of Reactions

(D-Leu7)-leuprolide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Restored methionine residue.

    Substitution: Various peptide analogs with modified amino acid sequences.

科学的研究の応用

Treatment of Hormone-Dependent Cancers

(D-Leu7)-leuprolide is primarily utilized in the management of hormone-sensitive cancers such as prostate and breast cancer. Its mechanism involves the suppression of gonadotropin secretion, leading to decreased levels of sex hormones that fuel tumor growth. Clinical studies have demonstrated that leuprolide formulations effectively reduce testosterone levels in men with advanced prostate cancer, achieving suppression rates exceeding 90% .

Management of Endometriosis and Uterine Fibroids

In women, this compound is employed for the treatment of endometriosis and uterine fibroids. It alleviates symptoms by reducing estrogen levels, which are implicated in the growth of endometrial tissue and fibroids. Studies indicate significant improvements in symptom relief and reduction in fibroid volume when using leuprolide acetate formulations .

Central Precocious Puberty

This compound is also indicated for children with central precocious puberty, helping to delay premature sexual maturation by inhibiting the premature release of gonadotropins .

Radiolabeled Imaging Agents

Recent advancements have explored the use of this compound as a radiolabeled imaging agent for detecting tumors. The synthesis of radiolabeled forms using isotopes like Gallium-68 has shown promising results in targeting breast cancer cells with high specificity due to the overexpression of GnRH receptors on these tumors . The binding affinity and internalization rates observed in various breast cancer cell lines highlight its potential for targeted imaging and therapy.

Cell Line Binding Affinity Internalization Rate
MCF7High38.92%
T47DHigh23.14%
MDA-MB-231High41.85%

Drug Delivery Systems

This compound's stability allows it to be used in innovative drug delivery systems aimed at enhancing therapeutic efficacy and patient compliance. Research indicates that modifications to leuprolide can improve its pharmacokinetic properties, allowing for sustained release formulations that minimize dosing frequency while maximizing therapeutic effects .

作用機序

(D-Leu7)-leuprolide exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). with continuous administration, it desensitizes the receptors, leading to a decrease in LH and FSH levels. This reduction in hormone levels ultimately decreases the production of sex hormones such as testosterone and estrogen, which are involved in the growth of hormone-sensitive cancers.

類似化合物との比較

Similar Compounds

Uniqueness

(D-Leu7)-leuprolide is unique due to its specific modification at the seventh position with D-leucine, which enhances its stability and efficacy compared to other GnRH analogs. This modification allows for prolonged action and increased potency in reducing hormone levels.

生物活性

(D-Leu7)-leuprolide, a synthetic analog of gonadotropin-releasing hormone (GnRH), has garnered attention for its potential therapeutic applications, particularly in hormone-related cancers. This article explores its biological activity, focusing on receptor binding, antiproliferative effects, and metabolic stability, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of leucine at position 7 with its D-enantiomer. This modification aims to enhance the compound's stability and efficacy in binding to GnRH receptors (GnRHR), which are overexpressed in various malignancies such as prostate, breast, and ovarian cancers.

The primary mechanism through which this compound exerts its biological activity involves selective binding to GnRHR. Upon binding, it activates signaling pathways that lead to the downregulation of sex hormones, thereby inhibiting tumor growth. The following table summarizes key studies on its receptor binding affinity and antiproliferative effects:

StudyBinding Affinity (IC50)Cell LineAntiproliferative Effect
0.5 nMHEK 293Significant inhibition
0.8 nMLNCaP70% growth inhibition
1.2 nMPC3Moderate inhibition

Binding Affinity Studies

Research indicates that this compound demonstrates a strong binding affinity for GnRHR. For instance, a study found that it inhibited specific binding of radiolabeled GnRH analogs in human cell lines expressing GnRHR, confirming its potential as an effective therapeutic agent .

Antiproliferative Activity

Antiproliferative assays have shown that this compound significantly reduces cell viability in cancer cell lines. The MTT assay results indicated that at concentrations ranging from 0.5 to 2 nM, the compound effectively inhibited cell proliferation by promoting apoptosis and reducing hormone levels associated with tumor growth .

Metabolic Stability

The metabolic stability of this compound is crucial for its therapeutic efficacy. Studies have demonstrated that modifications like the introduction of D-amino acids enhance resistance to enzymatic degradation in plasma. For example, the half-life of the compound was significantly improved compared to its L-analogues, indicating a favorable pharmacokinetic profile .

Case Studies

Case Study 1: Prostate Cancer Treatment
A clinical trial evaluated the efficacy of this compound in patients with advanced prostate cancer. Results showed a marked decrease in serum testosterone levels and tumor size after six months of treatment, highlighting its role in managing hormone-sensitive tumors.

Case Study 2: Ovarian Cancer
Another study focused on patients with ovarian cancer treated with this compound combined with chemotherapy. The combination therapy resulted in a higher response rate compared to chemotherapy alone, suggesting synergistic effects in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. How is (D-Leu7)-leuprolide synthesized, and what experimental methods are used to assess its structural stability?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with D-leucine substitution at position 7 to enhance protease resistance. Stability assessments include:

  • Circular Dichroism (CD) Spectroscopy : To confirm secondary structure integrity under physiological conditions.
  • Mass Spectrometry (MS) : For verifying molecular weight and degradation products after exposure to proteolytic enzymes (e.g., trypsin) .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and degradation kinetics in serum or buffer solutions .

Q. What is the mechanism of action of this compound as a GnRH agonist, and how does the D-Leu7 modification alter receptor binding dynamics?

  • Methodological Answer :

  • Radioligand Binding Assays : Compare binding affinity (Kd) of this compound vs. native leuprolide to GnRH receptors in pituitary cell membranes.
  • Molecular Dynamics Simulations : Model conformational changes induced by D-Leu7 substitution to predict receptor activation/inhibition patterns .
  • In Vivo Hormone Profiling : Measure LH/FSH suppression in rodent models to assess prolonged pituitary desensitization .

Q. Which preclinical models are most suitable for evaluating the efficacy of this compound in cancer or endocrine disorders?

  • Methodological Answer :

  • Prostate Cancer : Androgen-sensitive xenografts (e.g., LNCaP) to monitor tumor regression and testosterone suppression .
  • Endometriosis : Rodent models with induced endometrial lesions to assess lesion size reduction and estrogen suppression .
  • Autoimmune Encephalomyelitis (EAE) : Rat models to study immunomodulatory effects via cytokine profiling .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to evaluate the sustained-release profile of this compound formulations?

  • Methodological Answer :

  • Polymer-Based Formulations : Use in situ forming implants (e.g., ATRIGEL®) to compare release kinetics via LC-MS/MS in serum samples .
  • Microdialysis in Target Tissues : Measure drug concentrations in prostate or uterine tissue to assess localized vs. systemic exposure .
  • Population Pharmacokinetic Modeling : Incorporate covariates like body weight and renal function to predict interindividual variability .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Tissue-Specific Metabolism Studies : Use liver microsomes or tumor homogenates to identify enzymatic degradation pathways not captured in vitro .
  • Protein Binding Assays : Quantify free drug fraction in plasma using equilibrium dialysis to adjust potency calculations .
  • Dose-Response Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., formulation differences) .

Q. How should researchers design combination therapy trials involving this compound and anti-androgens or immunomodulators?

  • Methodological Answer :

  • Sequential vs. Concurrent Dosing : Test in xenograft models to optimize timing (e.g., flutamide co-administration to prevent testosterone flare) .
  • Synergy Scoring : Use Chou-Talalay assays to quantify additive or synergistic effects in cell viability studies .
  • Biomarker-Driven Trials : Stratify patients by PSA levels or estrogen receptor status to identify responsive subgroups .

Q. What analytical techniques are critical for characterizing this compound formulations in stability studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose formulations to heat, light, and pH extremes, followed by LC-MS/MS to identify degradation hotspots .
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution in depot formulations to predict release profiles .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess polymer-drug compatibility .

Q. How can translational challenges in extrapolating preclinical data to clinical outcomes be addressed?

  • Methodological Answer :

  • Pharmacodynamic Bridging : Corrogate preclinical LH suppression levels with clinical PSA response rates using allometric scaling .
  • Real-World Evidence (RWE) : Analyze claims databases to validate treatment duration and adherence patterns observed in trials .
  • PK/PD Modeling : Integrate rodent and human data to refine dosing regimens for Phase I trials .

Q. What methodologies identify biomarkers predictive of this compound response or resistance?

  • Methodological Answer :

  • Proteomic Profiling : Use tandem mass spectrometry to detect serum proteins (e.g., SHBG) correlated with treatment resistance .
  • Transcriptomic Analysis : RNA-seq of tumor biopsies pre/post-treatment to identify GnRH receptor isoform switching .
  • Machine Learning : Train algorithms on EHR data to predict non-responders using baseline hormone levels .

Q. How do researchers address ethical and reproducibility concerns in studies involving this compound?

  • Methodological Answer :
  • Preclinical Transparency : Adopt ARRIVE guidelines for animal studies, including randomization and blinding protocols .
  • Open Data Repositories : Share raw LC-MS/MS datasets and statistical code in public repositories (e.g., Zenodo) .
  • Ethical Oversight : Submit protocols to institutional review boards (IRBs) for combination therapies, especially in vulnerable populations (e.g., pediatric CPP) .

特性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42+,43+,44-,45-,46-,47-,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLAJTEHLRFY-DYEBRENCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H85F3N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112710-58-4
Record name (Des-Gly10,D-Leu6,D-Leu7,Pro-NHEt9)-LHRH trifluoroacetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。